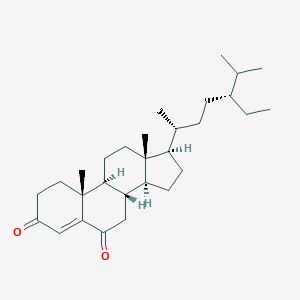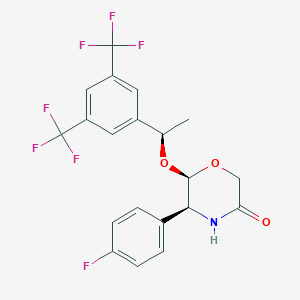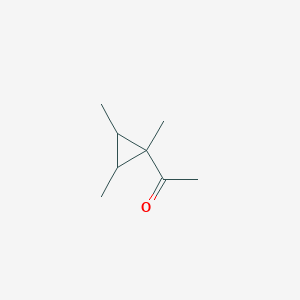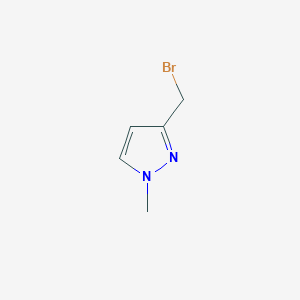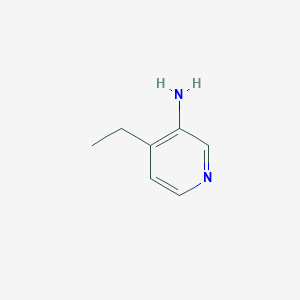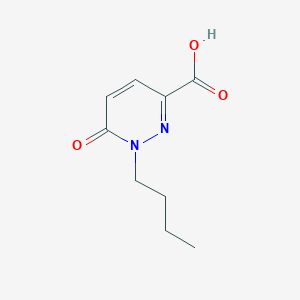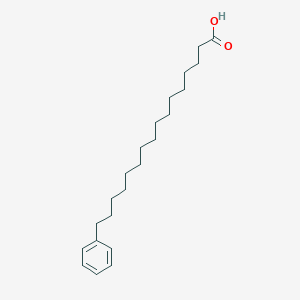
16-フェニルヘキサデカン酸
説明
16-phenylhexadecanoic Acid is a useful research compound. Its molecular formula is C22H36O2 and its molecular weight is 332.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 16-phenylhexadecanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-phenylhexadecanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん特性
16-フェニルヘキサデカン酸は合成され、その抗がん特性の可能性について研究されています . この化合物は、肺がん細胞株の一種であるA549細胞に対して細胞毒性を示しました . ただし、A549でアポトーシスを誘発しませんでした。これは、他の細胞死のメカニズムが示唆されます .
リーシュマニア殺傷特性
この化合物は、リーシュマニア殺傷特性を持つことがわかりました . それは、リーシュマニア・インファンタムの無鞭毛体と有鞭毛体に対して細胞毒性を示しました . リーシュマニア・インファンタムは、サシチョウバエの刺し傷によって伝染する病気であるリーシュマニア症の原因となる寄生虫です .
新規脂肪酸の合成
16-フェニルヘキサデカン酸は、新規脂肪酸の合成に使用されてきました . たとえば、それは16-フェニル-6-ヘキサデシン酸の合成に使用されました
将来の方向性
作用機序
Target of Action
It has been suggested that it may interact with topoisomerase ii (topii) in leishmania donovani . TOPII is an enzyme that plays a crucial role in DNA replication and cell division.
Mode of Action
Based on its potential interaction with topii, it could be inferred that it might interfere with dna replication and cell division processes .
Biochemical Pathways
Given its potential interaction with topii, it could be involved in the dna replication pathway .
Result of Action
生化学分析
Biochemical Properties
The biochemical properties of 16-Phenylhexadecanoic Acid are not fully understood due to limited research. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
It has been found to have cytotoxic effects on certain cell types . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 16-Phenylhexadecanoic Acid is not well-defined. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 16-Phenylhexadecanoic Acid in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently limited .
Metabolic Pathways
The metabolic pathways involving 16-Phenylhexadecanoic Acid are not well-characterized. It is likely that this compound interacts with various enzymes and cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with specific transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 16-Phenylhexadecanoic Acid is not well-defined. It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
16-phenylhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c23-22(24)20-16-11-9-7-5-3-1-2-4-6-8-10-13-17-21-18-14-12-15-19-21/h12,14-15,18-19H,1-11,13,16-17,20H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCNMXMQLKDGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371870 | |
| Record name | 16-phenylhexadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19629-78-8 | |
| Record name | 16-phenylhexadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 16-phenylhexadecanoic acid and its derivatives?
A1: Research suggests that 16-phenylhexadecanoic acid and its derivatives demonstrate promising antileishmanial and anticancer properties. Specifically, 16-phenylhexadecanoic acid exhibited cytotoxicity against both L. infantum amastigotes and promastigotes, with IC50 values ranging from 3-6 μM and 60-70 μM, respectively []. Notably, this compound showed minimal toxicity towards murine splenocytes, highlighting its potential for selective targeting. Moreover, studies on the A549 cell line revealed that neither 16-phenylhexadecanoic acid nor its derivatives induced apoptosis, suggesting alternative mechanisms of cell death are at play [].
Q2: How does the structure of 16-phenylhexadecanoic acid relate to its biological activity?
A2: The structure-activity relationship (SAR) of 16-phenylhexadecanoic acid and its analogues has been investigated, revealing key insights into their activity. For instance, the introduction of a triple bond at the Δ6 position, as seen in 16-phenyl-6-hexadecynoic acid, enhanced cytotoxicity against A549 cells, achieving an IC50 of 18 ± 1 μM []. This finding suggests that the presence of unsaturation in the fatty acid chain significantly influences its biological activity. Further exploration of structural modifications could unveil compounds with improved potency and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)
